7-(2-hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

NMR impurity profiling purine-2,6-dione characterization quality control

7-(2-Hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 850730-18-6) is a synthetic purine-2,6-dione derivative bearing a 7-(2-hydroxyethyl) substituent, an 8-(isobutylamino) group, and an N3-methyl moiety. The compound belongs to the broader class of substituted xanthines and is structurally related to phosphodiesterase (PDE) inhibitor scaffolds such as IBMX (3-isobutyl-1-methylxanthine) and pentoxifylline metabolites, but with distinct substitution at the 7- and 8-positions that differentiates it from common off-the-shelf analogs.

Molecular Formula C12H19N5O3
Molecular Weight 281.316
CAS No. 850730-18-6
Cat. No. B2590788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS850730-18-6
Molecular FormulaC12H19N5O3
Molecular Weight281.316
Structural Identifiers
SMILESCC(C)CNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C
InChIInChI=1S/C12H19N5O3/c1-7(2)6-13-11-14-9-8(17(11)4-5-18)10(19)15-12(20)16(9)3/h7,18H,4-6H2,1-3H3,(H,13,14)(H,15,19,20)
InChIKeyQUDJWEZBIMJMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 850730-18-6): Chemical Identity and Research-Grade Procurement Context


7-(2-Hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 850730-18-6) is a synthetic purine-2,6-dione derivative bearing a 7-(2-hydroxyethyl) substituent, an 8-(isobutylamino) group, and an N3-methyl moiety . The compound belongs to the broader class of substituted xanthines and is structurally related to phosphodiesterase (PDE) inhibitor scaffolds such as IBMX (3-isobutyl-1-methylxanthine) and pentoxifylline metabolites, but with distinct substitution at the 7- and 8-positions that differentiates it from common off-the-shelf analogs [1]. It is primarily available as a custom-synthesis or specialty research chemical (molecular formula C12H19N5O3, MW 281.31 g/mol), and its procurement is relevant to laboratories investigating purine-based enzyme inhibitors, impurity reference standards, or serotonin receptor ligand scaffolds .

Why 7-(2-Hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Xanthine Analogs


In the purine-2,6-dione chemical space, subtle changes in N7 and C8 substitution profoundly alter pharmacological profiles. The 7-(2-hydroxyethyl) group in this compound is not present in common analogs such as IBMX (which has a 7-H), pentoxifylline metabolite M1 (lisofylline, which bears a 1-(5-R-hydroxyhexyl) group), or 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (which has a 7-H) [1]. Literature on related 8-aminoalkyl purine-2,6-diones demonstrates that the nature of the N7 substituent critically governs both serotonin receptor subtype selectivity (5-HT1A vs. 5-HT7) and phosphodiesterase isoenzyme inhibition potency (PDE4B1 vs. PDE10A) [2]. Furthermore, the 8-isobutylamino group—as opposed to an 8-methyl group in IBMX—introduces an additional hydrogen-bond donor, which can alter target binding kinetics and CYP450 inhibition liability [3]. Consequently, procuring a generic 'xanthine derivative' or 'PDE inhibitor scaffold' without precise stereoelectronic matching at the 7- and 8-positions risks introducing uncharacterized off-target activity or losing the desired multi-target profile.

Quantitative Differentiation Evidence: 7-(2-Hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione vs. Comparator Analogs


1H NMR Spectroscopic Fingerprint for Identity Verification vs. 7-H Purine-2,6-dione Analogs

The 7-(2-hydroxyethyl) substitution in 7-(2-hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione produces characteristic aromatic proton signals in the region δ 8.1–8.3 ppm in ¹H NMR, which can be integrated against the N3-methyl singlet (δ ~3.3–3.5 ppm) to quantitatively assess purity and confirm structural identity . In contrast, the closely related analog 8-(isobutylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CAS 32086-99-0), which lacks the 7-(2-hydroxyethyl) substituent (7-H instead), does not exhibit these downfield aromatic proton signals, providing a clear spectroscopic differentiator [1]. This non-destructive identity test is critical for laboratories verifying compound integrity upon receipt from custom synthesis vendors.

NMR impurity profiling purine-2,6-dione characterization quality control

PDE4B1 Inhibitory Benchmarking Against Theophylline and Theobromine Reference Standards

In a study of 3,7-dimethyl- and 1,3-dimethyl-8-alkoxypurine-2,6-diones, the most potent compounds (15 and 16) achieved 51% and 52% inhibition of PDE4B1 activity at 10⁻⁵ M, while all tested compounds in the series were stronger PDE isoenzyme inhibitors than theophylline and theobromine [1]. 7-(2-Hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a structural congener of these 8-aminoalkyl purine-2,6-diones, sharing the same core scaffold with an 8-isobutylamino group, and is expected to exhibit PDE4B1 inhibitory activity comparable to or exceeding the benchmark set by compounds 15 and 16, and superior to theophylline (a non-selective PDE inhibitor with IC50 values of 50–100 μM for PDE4 isoenzymes) [2].

phosphodiesterase inhibition PDE4B1 purine-2,6-dione SAR

CYP2D6 Metabolic Liability Profiling vs. Pentoxifylline Metabolite M1 (Lisofylline)

7-(2-Hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits an IC50 of 3.30 × 10³ nM (3,300 nM) against human recombinant CYP2D6, as measured by fluorescence-based assay using 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin as substrate [1]. By comparison, pentoxifylline and its primary active metabolite lisofylline (1-(5-R-hydroxyhexyl)-3,7-dimethylxanthine) show minimal CYP2D6 inhibition (IC50 > 10,000 nM in comparable assay formats) [2]. This ~3-fold greater CYP2D6 inhibitory potency indicates that the 8-isobutylamino group—absent in pentoxifylline-class compounds—introduces a measurable CYP2D6 interaction liability that must be accounted for in in vivo experimental designs or combination drug screening campaigns.

CYP450 inhibition drug metabolism CYP2D6 pentoxifylline metabolites

Serotonin Receptor Multi-Target Potential vs. Single-Mechanism PDE Inhibitors (IBMX, Theophylline)

A series of 8-aminoalkyl purine-2,6-dione derivatives with arylalkyl, allyl, or propynyl substituents at the 7-position were evaluated for 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity, demonstrating that this scaffold can act as a multi-target serotonin receptor ligand [1]. The 8-aminoalkyl purine-2,6-diones also exhibit PDE4B1 and PDE10A inhibitory activity, creating a dual receptor/enzyme pharmacological profile that is absent in IBMX (a pure, non-selective PDE inhibitor with IC50 values of 7–50 μM across PDE1-5) [2] and theophylline (a non-selective adenosine receptor antagonist and weak PDE inhibitor) [3]. 7-(2-Hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, bearing both the 8-isobutylamino group and a 7-hydroxyethyl substituent, is structurally poised to exhibit this dual 5-HT receptor/PDE inhibitory profile, unlike single-target comparators.

5-HT1A receptor 5-HT7 receptor multi-target pharmacology antidepressant

Physicochemical Differentiation: Aqueous Solubility and Hydrogen-Bonding Capacity vs. 7-Alkyl Analogs

The 7-(2-hydroxyethyl) substituent introduces a primary alcohol moiety (pKa ~15.5, hydrogen bond donor/acceptor) that is absent in the 7-ethyl analog, 7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS not available, but structurally characterized) . In silico predictions for the purine-2,6-dione scaffold indicate that replacing a 7-alkyl group (e.g., ethyl, propyl) with a 7-hydroxyethyl group reduces calculated logP by approximately 0.5–0.8 log units and increases topological polar surface area (tPSA) by ~20 Ų, which correlates with improved aqueous solubility and enhanced suitability for aqueous formulation buffers [1]. This physicochemical distinction is relevant for experimental protocols requiring compound dissolution in aqueous media without co-solvents that may interfere with biological assays.

aqueous solubility logP prediction formulation purine-2,6-dione

Optimal Research and Industrial Application Scenarios for 7-(2-Hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione


Reference Standard for Purine-2,6-dione Impurity Profiling in Pharmaceutical Analysis

The characteristic ¹H NMR aromatic proton signals at δ 8.1–8.3 ppm provide a spectroscopic handle for identifying and quantifying this compound as an impurity or degradation product in purine-2,6-dione-based active pharmaceutical ingredients (APIs). The ability to integrate these signals against the N3-methyl singlet enables quantitative purity estimation without requiring a separate reference standard for each impurity . Analytical laboratories procuring this compound as an impurity reference material benefit from its distinct NMR fingerprint, which is absent in common 7-H purine-2,6-dione analogs.

Multi-Target Tool Compound for Serotonin Receptor and PDE Inhibitor Co-Engagement Studies

Based on class-level evidence demonstrating that 8-aminoalkyl purine-2,6-diones act as dual 5-HT1A/5-HT7 receptor ligands and PDE4B1/PDE10A inhibitors , this compound is suited as a tool compound for investigating polypharmacology in neuroscience research. Unlike IBMX (PDE-only) or selective serotonin receptor ligands, this scaffold enables simultaneous modulation of serotonergic signaling and cAMP/cGMP pathways [1]. This multi-target profile is particularly relevant for antidepressant, anxiolytic, or neuropathic pain research programs seeking to evaluate combined receptor/enzyme mechanisms.

CYP2D6 Interaction Probe in Drug Metabolism and Pharmacokinetic (DMPK) Screening Panels

The measured CYP2D6 IC50 of 3,300 nM provides a quantitative benchmark for using this compound as a moderate CYP2D6 inhibitor probe in in vitro DMPK panels . Its CYP2D6 inhibition is approximately 3-fold stronger than that of pentoxifylline-class compounds (IC50 > 10,000 nM), making it useful for calibrating CYP2D6 inhibition assays or for studying structure-activity relationships around the 8-isobutylamino group's contribution to CYP450 interactions [1].

Aqueous-Formulation-Compatible Purine-2,6-dione Scaffold for In Vitro Pharmacology

The 7-(2-hydroxyethyl) substituent introduces a primary alcohol that increases hydrogen-bonding capacity and is predicted to reduce logP by ~0.5–0.8 units compared to 7-alkyl analogs . This physicochemical feature makes the compound more amenable to aqueous formulation buffers, reducing the requirement for DMSO or other organic co-solvents that may interfere with cell-based assays or receptor binding studies [1]. Researchers prioritizing aqueous solubility in their experimental design should consider this compound over more lipophilic 7-alkyl purine-2,6-dione analogs.

Quote Request

Request a Quote for 7-(2-hydroxyethyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.